molecular formula C11H18O3 B14752789 Methyl 9-oxodec-2-enoate CAS No. 1189-64-6

Methyl 9-oxodec-2-enoate

Cat. No.: B14752789
CAS No.: 1189-64-6
M. Wt: 198.26 g/mol
InChI Key: HMAOBTJERLDAIN-UHFFFAOYSA-N
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Description

Methyl 9-oxodec-2-enoate is an organic compound with the molecular formula C11H18O3. It is a methyl ester derivative of 9-oxodec-2-enoic acid. This compound is known for its role as a pheromone in honeybees, specifically as a component of the queen bee’s pheromone blend .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-oxodec-2-enoate can be synthesized through various methods. One common approach involves the cross-metathesis of long-chain alkenones with methyl acrylate or acrylic acid using a metathesis initiator such as the Hoveyda–Grubbs catalyst . The reaction typically occurs at room temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound often involves the extraction and isolation of alkenones from commercially obtained biomass, followed by cross-metathesis reactions. This method ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxodec-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized products.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 9-oxodec-2-enoate has several applications in scientific research:

Mechanism of Action

Methyl 9-oxodec-2-enoate exerts its effects primarily through its role as a pheromone. In honeybees, it acts on the olfactory receptors of worker bees, influencing their behavior and inhibiting the development of their ovaries . The compound interacts with specific molecular targets in the olfactory system, triggering a cascade of physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxodec-2-enoate is unique due to its specific role in honeybee pheromone communication. Its structure allows it to interact effectively with the olfactory receptors of honeybees, making it a crucial component of the queen bee’s pheromone blend .

Properties

IUPAC Name

methyl 9-oxodec-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAOBTJERLDAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707390
Record name Methyl 9-oxodec-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-64-6
Record name Methyl 9-oxodec-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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